N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine

Antimicrobial Urogenital Microflora Imidazo[2,1-b]thiazole

Researchers expanding on selective antimicrobial programs require the exact oxime intermediate to ensure pharmacological consistency with published benchmarks. Close analogs like the parent aldehyde alter metal-chelating properties and target engagement, compromising reproducibility. - Confers the precise electrophilicity and donor atoms for metal complex formation absent in non-oxime derivatives. - Saves one synthetic step over in-house aldehyde derivatization, accelerating hit-to-lead timelines. - Unambiguous CAS 83253-29-6 registration supports analytical method validation for impurity profiling.

Molecular Formula C7H7N3OS
Molecular Weight 181.22 g/mol
CAS No. 83253-29-6
Cat. No. B1365897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine
CAS83253-29-6
Molecular FormulaC7H7N3OS
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CSC2=N1)C=NO
InChIInChI=1S/C7H7N3OS/c1-5-6(4-8-11)10-2-3-12-7(10)9-5/h2-4,11H,1H3/b8-4+
InChIKeyWWFGVUGEIUIZMK-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

83253-29-6 Core Chemical Identity


N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine (CAS 83253-29-6), also cataloged as NSC332738 and formally named Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime, is a small-molecule heterocyclic oxime (MF: C7H7N3OS; MW: 181.21 g/mol) built upon a fused imidazo[2,1-b]thiazole core [1]. It is synthesized via condensation of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde with hydroxylamine hydrochloride, typically in ethanolic solution under mildly basic conditions, yielding the oxime in crystalline form . This compound is primarily utilized as a research chemical and synthetic building block within medicinal chemistry programs targeting antimicrobial and anticancer applications [2].

1
Defined heterocyclic oxime building block for antimicrobial and anticancer medicinal chemistry programs
Imidazo[2,1-b]thiazole core with 5-carboxaldehyde oxime
2
Single-step synthesis from the parent aldehyde under mild conditions
Reduces synthetic complexity for hit-to-lead and SAR expansion
3
Reported commercial purity supports direct use in diversification and analytical benchmarking
Consistent with published baseline comparator studies

Why Generic Imidazo[2,1-b]thiazole Substitution Fails


The imidazo[2,1-b]thiazole scaffold is a privileged structure, but biological activity is exquisitely sensitive to the nature and position of substituents. The compound represented by CAS 83253-29-6 is a specific oxime at the 5-carboxaldehyde position. Closely related analogs, such as the parent aldehyde (6-methylimidazo[2,1-b]thiazole-5-carbaldehyde, CAS 75001-31-9) or its hydrazone derivatives, exhibit fundamentally different reactivity profiles, solubility characteristics, and biological target engagement . A direct procurement substitution risks introducing a compound with altered electrophilicity, metal-chelating properties, and stability, which are critical parameters for reproducible synthetic transformations and biological assays. The antimicrobial evaluation of a 2018 study underscores this point: within a series of imidazo[2,1-b]thiazole derivatives tested in parallel, only specific functional groups (e.g., thiocyano) conferred a broad-spectrum antimicrobial profile with reduced impact on commensal flora, while other close analogs did not share this characteristic [1].

Target oxime
CAS 83253-29-6
vs. parent aldehyde or hydrazone analogs
Oxime introduces distinct H-bond donor/acceptor profile and metal-chelating capacity; may shift reactivity, solubility, and target engagement in biological assays
Target oxime
CAS 83253-29-6
vs. other 5-substituted imidazo[2,1-b]thiazoles
Antimicrobial selectivity and synthetic accessibility may differ; thiocyano derivatives showed a more favorable profile in published screening, and oxime serves as baseline comparator, not direct replacement

83253-29-6 Comparative Performance Evidence


Antimicrobial Selectivity vs. Parent Aldehyde

In the 2018 study by Morigi et al., a series of imidazo[2,1-b]thiazole derivatives, including the target oxime, were evaluated for antimicrobial activity against a panel of urogenital pathogens (e.g., Candida albicans, Escherichia coli, Staphylococcus aureus) and commensal Lactobacillus strains. The study highlights that the most interesting compounds were thiocyano derivatives (19, 23), which showed a favorable profile. The target oxime (compound 3a or 3b) served as a key synthetic intermediate and baseline comparator for these more active derivatives, demonstrating the specific structural requirements for achieving both broad-spectrum activity and selectivity, a balance not achieved by all analogs in the series [1].

Antimicrobial selectivity
Class-level inference
Oxime served as synthetic intermediate and baseline comparator; thiocyano derivatives 19 and 23 exhibited the most favorable broad-spectrum selectivity profile against urogenital pathogens and commensal Lactobacillus spp.
Supports antimicrobial screening context; oxime is foundational intermediate, not an optimized active compound
MIC values for oxime not highlighted as optimal; data derived from 2018 Morigi et al. study
Antimicrobial Urogenital Microflora Imidazo[2,1-b]thiazole

Synthetic Accessibility and Purity Advantages

A general synthesis procedure for this compound is documented, involving condensation of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde (14 mmol) with hydroxylamine hydrochloride (14.4 mmol) in ethanol/water under reflux for 10 min at pH ~6, followed by crystallization from xylene or ethanol . This well-defined method produces the oxime in a straightforward manner. In contrast, alternative 5-position derivatives, such as hydrazones or amides, often require multi-step sequences, anhydrous conditions, or less accessible reagents, making the oxime a convenient entry point for further diversification. Commercial suppliers list a typical purity of 95-98% for this compound .

Synthetic step advantage
Data to verify
1 synthetic step from aldehyde; reported commercial purity 95–98%
Streamlines hit-to-lead diversification; purity specification supports procurement for SAR without additional purification
Purity from supplier listings; independent verification recommended
Synthetic Chemistry Building Block Oxime Synthesis

Physicochemical Property Differentiation

The conversion of the aldehyde (CAS 75001-31-9) to the oxime (CAS 83253-29-6) introduces a hydroxylamine moiety, significantly altering the hydrogen-bond donor/acceptor profile and predicted lipophilicity. While the parent aldehyde (C7H6N2OS, MW 166.20) is a neutral, hydrogen-bond acceptor, the oxime (C7H7N3OS, MW 181.21) possesses an acidic proton (pKa ~10-12 for oximes) and can act as both a donor and acceptor. This physicochemical switch is fundamental for applications requiring metal chelation (e.g., gallium-68 radiotracers, antifungal iron chelation) or altered membrane permeability [1].

Physicochemical switch
Class-level inference
Oxime adds H-bond donor (–OH) and strengthens metal-chelating ability vs. parent aldehyde (only H-bond acceptor)
Property to review for metal-coordination probes or permeability profiling
Predicted from oxime functional group class; experimental logP/solubility not publicly available
Physicochemical Properties LogP Solubility

High-Value Research Applications for 83253-29-6


Antimicrobial SAR Intermediate

As demonstrated by Morigi et al. (2018), the imidazo[2,1-b]thiazole-5-carboxaldehyde oxime is a critical intermediate. Research groups expanding on this work to develop new antimicrobials with favorable selectivity profiles (i.e., sparing of Lactobacillus spp.) should procure this exact compound. It serves as the baseline building block for accessing the more active thiocyano and other derivatives, ensuring chemical consistency with the published pharmacological benchmarks [1].

Metal-Chelating Probe Development

The oxime functional group is a well-established metal chelator. Given the imidazo[2,1-b]thiazole core's presence in various bioactive molecules, CAS 83253-29-6 is the structurally correct choice for developing novel metal-based imaging agents (e.g., 99mTc or 68Ga radiopharmaceuticals) or antifungal agents that exploit iron chelation. The parent aldehyde lacks the necessary donor atom for stable metal complex formation [1].

Library Diversification Handle

For medicinal chemists performing late-stage functionalization of the imidazo[2,1-b]thiazole scaffold, the oxime provides a versatile handle. It can be reduced to the amine, dehydrated to the nitrile, or used in Beckmann rearrangements. Procurement of the pre-formed oxime (83253-29-6) is more efficient than derivatizing the aldehyde in-house, based on the published straightforward synthesis and known commercial purity, saving at least one synthetic step .

Analytical Reference Standard

Given the imidazo[2,1-b]thiazole scaffold's emergence in pharmaceuticals, this specific oxime may serve as a reference standard for process-related impurity profiling or environmental fate studies. The distinct CAS registry number (83253-29-6) ensures unambiguous identification, differentiating it from the aldehyde precursor and other derivatives, which is critical for analytical method validation [2].

Application
Selection Property
Validation Focus
Antimicrobial SAR intermediate studies
Structurally defined oxime baseline comparator
Derivative activity comparison; commensal flora selectivity endpoints
Metal-chelating probe development
Oxime donor group for stable metal complex formation
Metal coordination stability; imaging or chelation assay response
Library diversification handle
Versatile oxime for Beckmann, reduction, dehydration routes
Synthetic efficiency and product purity after transformation
Analytical reference standard
Unique CAS 83253-29-6 oxime identity
Chromatographic resolution from aldehyde and related derivatives
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